![molecular formula C15H16N4O4S B2706607 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 330181-77-6](/img/structure/B2706607.png)
7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as HPMPD, is a chemical compound that has gained significant interest in the scientific community due to its various biochemical and physiological effects.
Scientific Research Applications
SARS Coronavirus Inhibition
- A study identified a chemical inhibitor against SARS coronavirus helicase, closely related to the compound , demonstrating significant inhibition of both ATP hydrolysis and double-stranded DNA unwinding activities, suggesting potential as a SARS coronavirus inhibitor (Cho et al., 2015).
Synthesis of Purine Derivatives
- Research into the synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines, related to the compound, highlights its use in creating purine nucleoside inhibitors, potentially useful in medical applications such as antitumor drugs (Elliott et al., 1997).
Pharmacological Activities of Analogues
- A comprehensive review of 7-Methyljugulone, a naphthoquinone similar in structure, details a variety of pharmacological activities including antibacterial, antifungal, anticancer, and antiviral properties (Mbaveng & Kuete, 2014).
Cardiovascular Activity
- A synthesized compound similar to the specified one showed significant antiarrhythmic and hypotensive activity, indicating potential applications in cardiovascular medicine (Chłoń-Rzepa et al., 2004).
Anticancer Activity
- Certain fused purine analogues, derived from 6-Mercaptopurine, were tested for anticancer activity, showing potent effects against various cancer cell lines, suggesting their utility in cancer treatment (Hassan et al., 2017).
Anti-inflammatory Activity
- Substituted analogues based on a similar ring system exhibited significant antiinflammatory activity in a chronic inflammation model, pointing towards potential applications in inflammatory disorders (Kaminski et al., 1989).
properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-12-11(13(21)17-14(18)22)19(15(24)16-12)7-9(20)8-23-10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,16,24)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHANQWERUNOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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